molecular formula C22H34O7 B1219442 Nigakihemiacetal A

Nigakihemiacetal A

Cat. No.: B1219442
M. Wt: 410.5 g/mol
InChI Key: POGHHDUAPIJTLG-XWNOXRIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakihemiacetal A (C₂₂H₃₄O₇) is a triterpenoid compound primarily isolated from Picrasma quassioides (Ku Shu Pi), a plant traditionally used in East Asian medicine for its bitter stomachic and antipyretic properties . It belongs to the nigakihemiacetal family, characterized by a highly oxygenated structure with a phenanthro[10,1-bc]pyran backbone. With a molecular weight (MW) of 410.5 g/mol, it exhibits a melting point of 262–263°C and is noted for its extreme bitterness, a hallmark of quassinoid derivatives .

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13R,14S,15R,16S,17R)-11,14,16-trihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one

InChI

InChI=1S/C22H34O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,10-11,13-17,19,23-24,26H,8-9H2,1-6H3/t10-,11+,13-,14-,15?,16+,17-,19-,20+,21-,22+/m1/s1

InChI Key

POGHHDUAPIJTLG-XWNOXRIFSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)(C)O)OC)O)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4CC(O3)O)(C)O)OC)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)(C)O)OC)O)C)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Nigakihemiacetal A and its analogs share a core diterpene skeleton but differ in oxidation states, substituents, and functional groups. Key structural distinctions include:

  • This compound (C₂₂H₃₄O₇): Contains seven oxygen atoms, including hydroxyl and methoxy groups, contributing to its high polarity and hydrogen-bonding capacity (3 H donors, 7 H acceptors) .
  • Nigakihemiacetal B (Neoquassin, C₂₂H₃₀O₆) : Lacks one hydroxyl group compared to A, resulting in reduced hydrophilicity (XLOGP3: 2.3 vs. 1.2 for A) .
  • Nigakihemiacetal C (C₂₁H₃₂O₆) : Smaller molecular framework (MW 380.5 g/mol) with fewer oxygen atoms, leading to a higher melting point (265°C) .
  • Quassin (Nigakilactone D, C₂₂H₂₈O₇): A well-studied quassinoid with anti-cancer properties; differs from A in the placement of methoxy and hydroxyl groups .

Physical and Pharmacological Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) H Donors H Acceptors Key Pharmacological Activities Sources
This compound C₂₂H₃₄O₇ 410.5 262–263 3 7 Bitter stomachic, potential anti-cancer Picrasma quassioides, Tragopogon dubius
Nigakihemiacetal B C₂₂H₃₀O₆ 390.5 Not reported 1 6 Bitter principle, reference standard Picrasma quassioides, Quassia amara
Nigakihemiacetal C C₂₁H₃₂O₆ 380.5 265.0–265.5 3 6 Anti-hypertensive Picrasma quassioides
Quassin C₂₂H₂₈O₇ 388.5 222–224 0 6 Anti-leukemic, insecticidal Picrasma quassioides
Nigakilactone A C₂₁H₃₀O₆ 378.5 237.5–238.0 1 6 Anti-hypertensive Picrasma quassioides

Key Distinctions

Bioactivity: this compound’s additional hydroxyl group (vs. quassioides extracts . Quassin’s anti-leukemic activity is well-documented, whereas A’s pharmacological profile remains understudied but structurally analogous .

Solubility and Bioavailability :

  • This compound’s higher oxygen content (7 acceptors) suggests greater water solubility compared to Nigakilactone A (6 acceptors) and Quassin (6 acceptors), which could influence its absorption and efficacy .

Natural Sources :

  • While most analogs are exclusive to Picrasma species, this compound is also found in Tragopogon dubius, indicating broader ecological adaptability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nigakihemiacetal A
Reactant of Route 2
Nigakihemiacetal A

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